molecular formula C7H3ClF3N3 B1487564 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine CAS No. 611240-68-7

8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Cat. No.: B1487564
CAS No.: 611240-68-7
M. Wt: 221.57 g/mol
InChI Key: KQJHKSUQZLPAIG-UHFFFAOYSA-N
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Description

8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C7H3ClF3N3. It has a molecular weight of 221.57 .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 3 nitrogen atoms .


Physical and Chemical Properties Analysis

The physical properties of this compound include a density of 1.68±0.1 g/cm3 (Predicted) and a pKa of -2.72±0.30 (Predicted) .

Scientific Research Applications

Synthesis and Reactivity

  • Imidazo[1,2-a]pyrazine, a core structure related to 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, has been extensively studied for its versatility in organic synthesis and drug development. The reactivity of this compound is highly influenced by the pattern and position of substitution, playing a crucial role in synthetic methodologies (Goel, Luxami, & Paul, 2015).

Biological Activity

  • Anti-inflammatory and Analgesic Properties :

    • Certain derivatives of imidazo[1,2-a]pyrazine have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some compounds in this category were found to exhibit significant anti-inflammatory properties, comparable to conventional drugs like indomethacin (Abignente et al., 1993).
  • Anticancer Applications :

    • Imidazo[1,2-a]pyrazine derivatives have been synthesized and screened for their in vitro anticancer activities. These derivatives are noted for their potential effectiveness against various cancer cell lines, highlighting the significance of the imidazo[1,2-a]pyrazine scaffold in cancer research (Goel, Luxami, & Paul, 2015).
  • Kinase Inhibition :

    • Derivatives of imidazo[1,2-a]pyrazine have been developed as selective inhibitors of Aurora-A kinase in cells. These compounds have shown promising results in cell-based Aurora kinase pharmacodynamic biomarker assays, which could have significant implications in the field of oncology (Bouloc et al., 2010).
  • Hypoglycemic Activity :

    • Studies have shown that certain substituted imidazo[1,2-a]pyrazines have hypoglycemic effects, indicating their potential use in the management of diabetes. These compounds were found to modulate blood glucose levels in insulin-resistant hyperglycemic mice, suggesting a role in diabetes therapy (Meurer et al., 1992).
  • Antiulcer Agents :

    • Research has identified specific imidazo[1,2-a]pyrazine analogues with antiulcer properties. These compounds demonstrate a combination of antisecretory and cytoprotective activity in animal models, presenting an avenue for developing new antiulcer medications (Kaminski et al., 1987).
  • Neurological Applications :

    • Some imidazo[1,2-a]pyrazine derivatives have been discovered as selective negative modulators of AMPA receptors, providing potential therapeutic avenues for conditions like epilepsy (Savall et al., 2018).
  • Inotropic Activity :

    • Imidazo[1,2-a]pyrazine derivatives have been studied for their role in inotropic activity, potentially useful in treating conditions like congestive heart failure. These studies demonstrate how nitrogen position in the compound can significantly impact its potency and efficacy (Spitzer, Victor, Pollock, & Hayes, 1988).

Safety and Hazards

8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding inhalation of dust, fumes, gas, mist, vapors, or spray; washing skin and face thoroughly after handling; not eating, drinking, or smoking when using this product; using only outdoors or in a well-ventilated area; wearing protective gloves, clothing, eyewear, and face protection; washing contaminated clothing before reuse; and storing locked up .

Biochemical Analysis

Cellular Effects

The effects of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby affecting cell growth and division . Furthermore, this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their functions. This binding interaction may involve hydrogen bonding, hydrophobic interactions, or van der Waals forces . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity or nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . This compound can also affect metabolic flux, altering the levels of specific metabolites and influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins, facilitating its uptake and distribution . The localization and accumulation of this compound within cells can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

8-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-5-6-13-4(7(9,10)11)3-14(6)2-1-12-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJHKSUQZLPAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=N1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676952
Record name 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611240-68-7
Record name 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611240-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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